molecular formula C21H24ClNO4 B610114 Piperphentonamine hydrochloride CAS No. 136467-36-2

Piperphentonamine hydrochloride

Cat. No.: B610114
CAS No.: 136467-36-2
M. Wt: 389.87
InChI Key: MXVIFUCWSSCOCK-ZFXMFRGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of piperphentonamine hydrochloride involves several steps. The primary synthetic route includes the reaction of 1-penten-3-one with 2-(1,3-benzodioxol-5-yl)ethylmethylamine, followed by the addition of 4-hydroxyphenyl and hydrochloride to form the final product . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial production methods for this compound may vary, but they generally involve large-scale synthesis using similar reaction pathways as the laboratory methods. The industrial processes are optimized for higher efficiency and cost-effectiveness, often incorporating advanced technologies and equipment to maximize production output.

Chemical Reactions Analysis

Piperphentonamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halogens and other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Piperphentonamine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and signaling pathways . In medicine, this compound is investigated for its potential therapeutic uses, including its effects on neurotransmitter systems and its potential as a treatment for certain medical conditions .

In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable compound for research and development in multiple fields.

Mechanism of Action

The mechanism of action of piperphentonamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperphentonamine hydrochloride can be compared with other similar compounds, such as piperidine derivatives and other amine-containing compounds. Some similar compounds include piperidine, piperazine, and phenethylamine . While these compounds share certain structural features, this compound is unique in its specific chemical structure and properties, which contribute to its distinct applications and effects.

Properties

CAS No.

136467-36-2

Molecular Formula

C21H24ClNO4

Molecular Weight

389.87

IUPAC Name

(E)-5-((2-(benzo[d][1,3]dioxol-5-yl)ethyl)(methyl)amino)-1-(4-hydroxyphenyl)pent-1-en-3-one hydrochloride

InChI

InChI=1S/C21H23NO4.ClH/c1-22(12-10-17-5-9-20-21(14-17)26-15-25-20)13-11-19(24)8-4-16-2-6-18(23)7-3-16;/h2-9,14,23H,10-13,15H2,1H3;1H/b8-4+;

InChI Key

MXVIFUCWSSCOCK-ZFXMFRGYSA-N

SMILES

O=C(CCN(CCC1=CC=C(OCO2)C2=C1)C)/C=C/C3=CC=C(O)C=C3.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PPTA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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